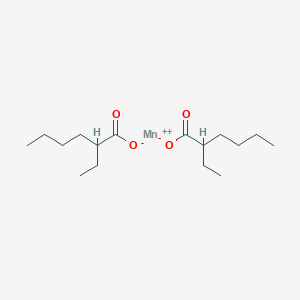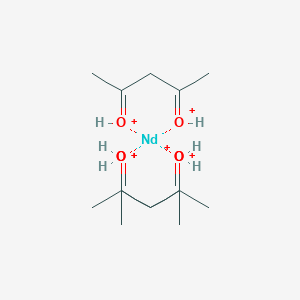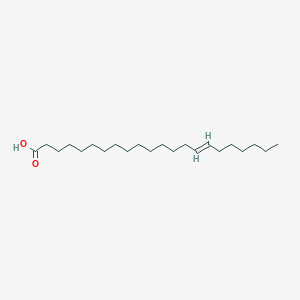
Potassium deuteride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium deuteride is a chemical compound with the formula DK, where D represents deuterium, an isotope of hydrogen. It is a type of deuteride, which are compounds that contain deuterium instead of regular hydrogen. This compound is known for its applications in various scientific fields due to its unique properties derived from the presence of deuterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium deuteride can be synthesized through direct high-temperature deuteration. This method involves the direct chemical reaction between potassium metal and deuterium gas at elevated temperatures. The reaction typically occurs at hundreds of degrees Celsius under atmospheric pressure, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-temperature reactors where potassium metal is exposed to deuterium gas under controlled conditions. The reaction is monitored to ensure the complete conversion of potassium to this compound, minimizing impurities and maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium deuteride undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form potassium oxide and deuterium gas.
Reduction: It can act as a reducing agent in chemical reactions, donating deuterium atoms to other compounds.
Substitution: this compound can participate in substitution reactions where deuterium replaces hydrogen in other compounds.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Often involves transition metal catalysts and occurs under mild conditions.
Substitution: Can be facilitated by various catalysts and solvents, depending on the specific reaction.
Major Products Formed:
Oxidation: Potassium oxide and deuterium gas.
Reduction: Deuterated compounds where deuterium replaces hydrogen.
Substitution: Deuterated analogs of the original compounds.
Wissenschaftliche Forschungsanwendungen
Potassium deuteride has a wide range of applications in scientific research:
Chemistry: Used as a deuterium source for labeling studies and isotopic substitution in organic synthesis.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.
Medicine: Utilized in the development of deuterium-labeled drugs for improved pharmacokinetics and reduced metabolic degradation.
Industry: Applied in the production of deuterated materials for nuclear reactors, high-power lasers, and other advanced technologies
Wirkmechanismus
The mechanism of action of potassium deuteride involves the transfer of deuterium atoms to other compounds. This transfer can occur through various pathways, including:
Hydride Transfer: this compound donates deuterium atoms as hydrides (D-) to other molecules, facilitating reduction reactions.
Isotopic Exchange: Deuterium atoms in this compound can replace hydrogen atoms in other compounds through isotopic exchange reactions.
Vergleich Mit ähnlichen Verbindungen
Potassium Hydride (KH): Similar to potassium deuteride but contains regular hydrogen instead of deuterium.
Sodium Deuteride (NaD): Another deuteride compound with sodium instead of potassium.
Lithium Deuteride (LiD): A deuteride compound with lithium, commonly used in nuclear applications
Uniqueness of this compound: this compound is unique due to its specific combination of potassium and deuterium, which imparts distinct properties such as higher mass and altered reaction kinetics compared to its hydrogen analog. These properties make it particularly valuable in isotopic labeling and advanced material applications .
Eigenschaften
IUPAC Name |
potassium;deuteride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H/q+1;-1/i;1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFVSFVLVRNXFJ-IEOVAKBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
41.1124 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














